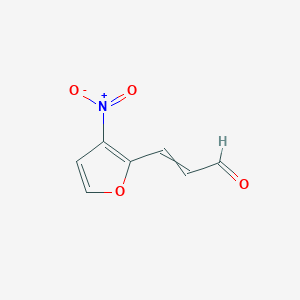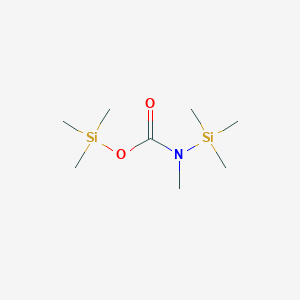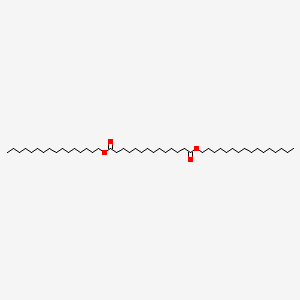![molecular formula C9H12Cl2O2 B14669121 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] CAS No. 38334-85-9](/img/structure/B14669121.png)
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: is a complex organic compound characterized by its unique spiro structure, which includes a bicycloheptane ring fused with a dioxolane ring. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] typically involves the reaction of a suitable bicycloheptane derivative with a dioxolane precursor under controlled conditions. The reaction often requires the presence of a chlorinating agent to introduce the dichloro functionality. Common reagents include thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like methoxide can yield a methoxy derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学的研究の応用
Chemistry: In chemistry, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and adhesives.
作用機序
The mechanism of action of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] involves its interaction with molecular targets through its reactive chlorine atoms and spiro structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include nucleophilic substitution or addition reactions, depending on the specific target and conditions.
類似化合物との比較
7,7-Dibromospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Similar in structure but with bromine atoms instead of chlorine.
7,7-Difluorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Contains fluorine atoms, offering different reactivity and stability.
7,7-Diiodospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Iodine atoms provide unique reactivity compared to chlorine.
Uniqueness: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is unique due to the specific reactivity of its chlorine atoms, which allows for a wide range of chemical modifications. Its stability and structural features make it a versatile compound in both research and industrial applications.
特性
CAS番号 |
38334-85-9 |
|---|---|
分子式 |
C9H12Cl2O2 |
分子量 |
223.09 g/mol |
IUPAC名 |
7',7'-dichlorospiro[1,3-dioxolane-2,3'-bicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2 |
InChIキー |
DPSUJCHTHHBNNH-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC3C1C3(Cl)Cl)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


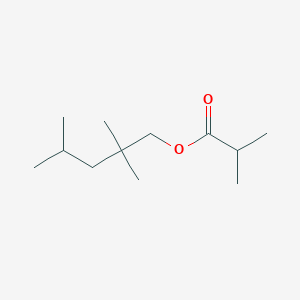
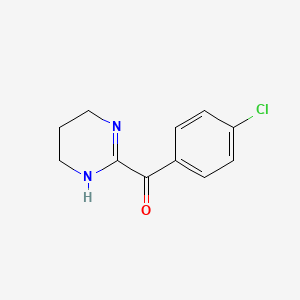
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
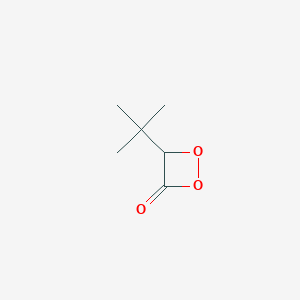
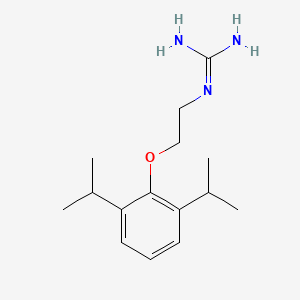
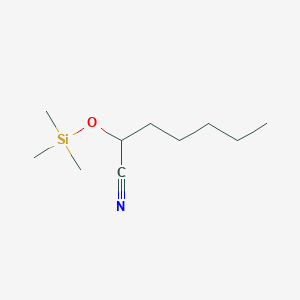
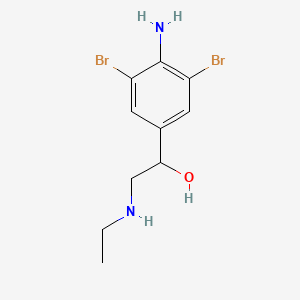
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
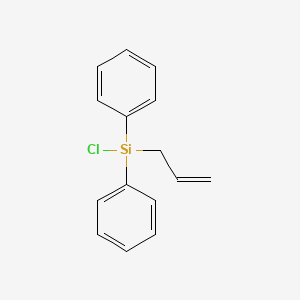
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
